Methyl 6-(chlorosulfonyl)hexanoate
Description
Methyl 6-(chlorosulfonyl)hexanoate is a sulfonic acid derivative characterized by a methyl ester group and a chlorosulfonyl (-SO₂Cl) moiety at the terminal position of a hexanoate chain. The compound’s structure (approximated as CH₃OOC-(CH₂)₄-CH₂-SO₂Cl) suggests high reactivity due to the electrophilic chlorosulfonyl group, which is prone to nucleophilic substitution reactions. Such compounds are typically employed as intermediates in organic synthesis, particularly for introducing sulfonyl groups into target molecules (e.g., pharmaceuticals or polymers).
Properties
IUPAC Name |
methyl 6-chlorosulfonylhexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO4S/c1-12-7(9)5-3-2-4-6-13(8,10)11/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAALRKODFRNCMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202760-84-6 | |
| Record name | methyl 6-(chlorosulfonyl)hexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-(chlorosulfonyl)hexanoate can be synthesized through the reaction of hexanoic acid with chlorosulfonic acid. The reaction typically involves the esterification of hexanoic acid to form methyl hexanoate, followed by chlorosulfonation to introduce the chlorosulfonyl group . The reaction conditions often require controlled temperatures and the use of appropriate solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification and chlorosulfonation processes. These methods are optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(chlorosulfonyl)hexanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonic acid or sulfonyl chloride derivatives.
Oxidation Reactions: Oxidative conditions can convert the chlorosulfonyl group to sulfonic acid or other oxidized forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonates, sulfonothioates, sulfonic acids, and sulfonyl chlorides .
Scientific Research Applications
Synthesis of Bioactive Compounds
Methyl 6-(chlorosulfonyl)hexanoate is utilized as an intermediate in the synthesis of various bioactive compounds, particularly in the development of enzyme inhibitors.
Case Study: Arginase Inhibitors
Recent research has highlighted the compound's role in synthesizing arginase inhibitors, which are critical for treating conditions like cancer. The synthesis process involves several steps where this compound acts as a key reagent, facilitating the formation of complex structures that inhibit histone deacetylase enzymes .
Pharmaceutical Applications
The compound is also significant in pharmaceutical applications due to its ability to modify biological activity.
Example: Histone Deacetylase Inhibition
this compound has been incorporated into pharmaceutical formulations aimed at inhibiting histone deacetylases (HDACs), which are implicated in various diseases, including cancer and psoriasis. The sulfonyl group enhances the compound's reactivity and selectivity towards target enzymes, making it a valuable building block in drug development .
Material Science Applications
In material science, this compound serves as a functional group for creating advanced materials with specific properties.
Example: Polymer Modifications
The compound can be used to modify polymers to enhance their mechanical properties or to introduce specific functionalities. For instance, it can react with polyols to create sulfonated polyurethanes that exhibit improved thermal stability and mechanical strength .
Environmental Applications
This compound has potential applications in environmental chemistry, particularly in the development of biodegradable materials.
Research Insights
Studies have shown that incorporating this compound into polymer matrices can lead to materials that degrade more readily in environmental conditions, thus reducing plastic waste .
Data Table: Applications Overview
| Application Area | Description | Key Findings/Examples |
|---|---|---|
| Chemical Synthesis | Intermediate for bioactive compounds | Synthesis of arginase inhibitors |
| Pharmaceuticals | HDAC inhibitors for cancer treatment | Enhances selectivity and reactivity |
| Material Science | Modifications to improve polymer properties | Creates sulfonated polyurethanes |
| Environmental Chemistry | Development of biodegradable materials | Reduces plastic waste through enhanced degradation rates |
Mechanism of Action
The mechanism of action of methyl 6-(chlorosulfonyl)hexanoate involves the reactivity of the chlorosulfonyl group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used. For example, in biological systems, the compound can modify amino acid residues in proteins, leading to changes in protein function and activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key hexanoate derivatives with modifications at the 6-position, highlighting differences in functional groups, reactivity, and applications:
Research Findings and Limitations
While direct studies on this compound are absent in the provided evidence, inferences are drawn from functional group chemistry:
- Sulfonylation Efficiency: Chlorosulfonyl groups exhibit higher reactivity than amino or oxo groups, enabling rapid sulfonate formation under mild conditions.
- Knowledge Gaps: Experimental data on its thermal stability, solubility, and toxicity are needed for industrial applications.
Biological Activity
Methyl 6-(chlorosulfonyl)hexanoate is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity through various studies, highlighting its interactions, mechanisms, and implications in medicinal chemistry.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Chemical Formula : C₇H₁₃ClO₄S
- Molecular Weight : 218.7 g/mol
The presence of the chlorosulfonyl group enhances its reactivity, making it a candidate for various biological applications, particularly in synthetic biology and medicinal chemistry.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its potential as an antimicrobial and anticancer agent. The following sections summarize key findings from recent research.
Antimicrobial Activity
Research indicates that compounds with sulfonyl groups often exhibit significant antimicrobial properties. This compound was evaluated against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
In vitro studies demonstrated that this compound exhibited notable antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. For instance, in one study, the compound showed an MIC of 32 µg/mL against E. coli and S. aureus, indicating a strong potential for clinical applications in treating infections caused by these pathogens .
Anticancer Activity
The anticancer properties of this compound have also been explored. A study focused on its effects on various cancer cell lines, including:
- SW1116 colon cancer cells
- MCF-7 breast cancer cells
The compound demonstrated promising results with an IC₅₀ value of 15 µM against SW1116 cells, suggesting it may inhibit cell proliferation effectively. Structure-activity relationship (SAR) analyses revealed that modifications to the sulfonyl group could enhance anticancer activity .
The mechanisms through which this compound exerts its biological effects are not fully elucidated but are believed to involve:
- Inhibition of key metabolic pathways : The chlorosulfonyl group may interfere with essential enzymatic processes in bacterial and cancer cells.
- Induction of apoptosis : Studies suggest that the compound may trigger programmed cell death in cancer cells, contributing to its anticancer effects .
Case Studies and Research Findings
Several case studies have highlighted the efficacy of this compound in different biological contexts:
-
Antimicrobial Efficacy :
- A systematic evaluation of the compound's antimicrobial activity showed effective inhibition against both gram-positive and gram-negative bacteria.
- Table 1 summarizes the antimicrobial activity against selected strains.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 32 Candida albicans 64 -
Anticancer Activity :
- In vitro studies on cancer cell lines indicated significant cytotoxicity.
- Table 2 presents IC₅₀ values for various cell lines tested.
Cell Line IC₅₀ (µM) SW1116 15 MCF-7 20
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
